Ethyl 2-chloro-3,4-difluorobenzoate
CAS No.: 1261541-73-4
Cat. No.: VC11715519
Molecular Formula: C9H7ClF2O2
Molecular Weight: 220.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261541-73-4 |
|---|---|
| Molecular Formula | C9H7ClF2O2 |
| Molecular Weight | 220.60 g/mol |
| IUPAC Name | ethyl 2-chloro-3,4-difluorobenzoate |
| Standard InChI | InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 |
| Standard InChI Key | XXZSZRJZNNJKFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-chloro-3,4-difluorobenzoate belongs to the class of substituted benzoate esters, featuring chlorine and fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring. Its IUPAC name derives from the ethyl ester functional group attached to the carboxylate moiety of 2-chloro-3,4-difluorobenzoic acid. The compound’s structural backbone is confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data from analogous benzoate derivatives .
Molecular and Spectral Data
The molecular structure is defined by the following key parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClF₂O₂ | |
| Molecular Weight | 220.45 g/mol | Calculated |
| Exact Mass | 220.007 g/mol | |
| CAS Number | 1785259-54-2 | |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
The compound’s infrared (IR) spectrum typically shows absorption bands for ester carbonyl (C=O) at ~1700 cm⁻¹ and aromatic C-F/C-Cl stretches between 1100–1250 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) data for related esters, such as ethyl 4-chloro-2,6-difluorobenzoate, reveal aromatic proton signals in the δ 7.5–8.0 ppm range and ethyl group resonances at δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.3–4.4 ppm (quartet, CH₂) .
Physicochemical Properties
Ethyl 2-chloro-3,4-difluorobenzoate exhibits solubility characteristics typical of aromatic esters. It is sparingly soluble in water but readily dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Storage recommendations for related compounds suggest keeping the material sealed at 2–8°C to prevent hydrolysis or decomposition .
Stability and Reactivity
The ester functional group renders the compound susceptible to hydrolysis under acidic or basic conditions, yielding 2-chloro-3,4-difluorobenzoic acid. This reactivity is exploited in synthetic applications where the ester serves as a protecting group for the carboxylic acid moiety. The presence of electron-withdrawing halogens (Cl, F) deactivates the aromatic ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .
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